6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS No.: 52833-43-9
Cat. No.: VC2615138
Molecular Formula: C8H3BrF3N3O
Molecular Weight: 294.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52833-43-9 |
|---|---|
| Molecular Formula | C8H3BrF3N3O |
| Molecular Weight | 294.03 g/mol |
| IUPAC Name | 6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16) |
| Standard InChI Key | LEMQPFCUXJPYLE-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br |
| Canonical SMILES | C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br |
Introduction
Chemical Properties and Structure
Basic Identification
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a specialized heterocyclic compound with precise identification parameters as outlined in Table 1. This compound is characterized by its unique molecular structure that incorporates both bromine and trifluoromethyl functional groups on a pyrido[2,3-d]pyrimidine scaffold.
Table 1: Basic Identification Parameters
| Parameter | Information |
|---|---|
| CAS Registry Number | 52833-43-9 |
| IUPAC Name | 6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
| Molecular Formula | C₈H₃BrF₃N₃O |
| Molecular Weight | 294.03 g/mol |
| MDL Number | MFCD22377559 |
| Catalog Reference | AMCSX05210 |
The compound possesses a molecular formula of C₈H₃BrF₃N₃O, indicating its elemental composition of 8 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . These elements are arranged in a specific configuration that gives the compound its characteristic properties and potential biological activities.
Structural Characteristics
The structural composition of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one features a fused heterocyclic ring system with strategically positioned functional groups. The core structure consists of a pyrido[2,3-d]pyrimidine scaffold, which provides the basic framework for the compound's chemical behavior and reactivity.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| SMILES | C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br |
| Standard InChI | InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16) |
| Standard InChIKey | LEMQPFCUXJPYLE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br |
| PubChem Compound ID | 135741585 |
The molecular structure features a bromine atom at position 6 of the pyrido[2,3-d]pyrimidine scaffold and a trifluoromethyl group at position 2. The position 4 contains a carbonyl group (C=O) with a hydrogen atom attached to the adjacent nitrogen, forming the 4(3H)-one moiety. This specific arrangement of atoms and functional groups contributes to the compound's distinctive physical and chemical properties.
Synthesis and Preparation
| Safety Parameter | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H332 |
| Precautionary Statements | P202-P261-P262-P264+P265-P273-P280-P281-P301+P310-P302+P352-P304+P317-P305+P354+P338-P308+P313-P309+P311-P333+P317-P337+P317-P342+P316-P362-P370+P372+P380+P373-P402-P403+P233+P235+P410-P502 |
Hazard Interpretation
The hazard statements listed for this compound translate to the following specific hazards:
-
H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
These hazard classifications indicate that the compound poses moderate health risks, particularly through oral ingestion, skin contact, eye contact, and inhalation. The extensive list of precautionary statements suggests comprehensive safety measures should be implemented when handling this compound.
Analytical Characteristics
Spectroscopic Properties
While detailed spectroscopic data for 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is limited in the provided sources, the compound would exhibit characteristic spectroscopic properties that could be used for identification and purity assessment. These would typically include:
-
NMR spectroscopy: The 1H NMR spectrum would show signals for the three hydrogen atoms in the compound, with characteristic coupling patterns and chemical shifts. The 19F NMR would display signals for the trifluoromethyl group.
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Mass spectrometry: The compound would exhibit a characteristic molecular ion peak at m/z 294 (corresponding to its molecular weight), with a distinctive isotope pattern due to the presence of bromine.
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IR spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the carbonyl group, as well as for the C-F bonds in the trifluoromethyl group.
These analytical characteristics are important for confirming the identity and purity of the compound in research applications.
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